N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
“N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1572310-16-7 . It has a molecular weight of 352.6 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13IN2O.ClH/c12-8-3-5-9 (6-4-8)14-11 (15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2, (H,14,15);1H . This indicates the presence of an iodophenyl group attached to a pyrrolidine ring via a carboxamide linkage.Scientific Research Applications
Met Kinase Inhibitors
N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride and its analogs have been identified as potent and selective Met kinase inhibitors. These compounds have shown improved enzyme potency and aqueous solubility, leading to significant advances in cancer treatment. For example, one such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, further advancing into clinical trials due to its efficacy and safety profiles (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Compounds structurally related to this compound have been shown to possess significant antitubercular and antibacterial activities. Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, for instance, exhibited potent activity against tuberculosis and various bacterial strains, demonstrating their potential as molecular scaffolds for antitubercular and antibacterial drugs (Bodige et al., 2019).
Antidepressant and Nootropic Agents
The synthesis and pharmacological activity of compounds related to this compound have been explored for potential antidepressant and nootropic activities. Specific analogues have exhibited high activity in these domains, suggesting the potential of this class of compounds in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structures of compounds similar to this compound have been conducted. These studies provide insights into the physical and chemical properties of these compounds, which are crucial for their application in drug design and development (Chen et al., 2011).
Ligand Design for Cu-Catalyzed Coupling
Amide derivatives of this compound have been used as powerful ligands in copper-catalyzed coupling reactions. These reactions are significant in pharmaceutical chemistry, allowing for the creation of medically important compounds (Ma et al., 2017).
Histone Deacetylase Inhibition
Related compounds have been designed to selectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and apoptosis. These compounds have shown significant antitumor activity and have been advanced into clinical trials (Zhou et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for “N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride” are not available, pyrrolidine derivatives are a focus of medicinal chemists due to their potential in the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
Properties
IUPAC Name |
N-(4-iodophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWMRNKJQCXYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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